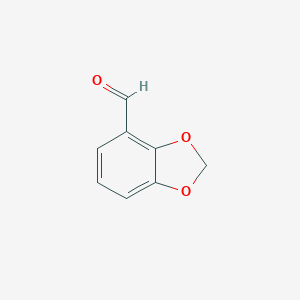

1,3-Benzodioxole-4-carbaldehyde

Beschreibung

1,3-Benzodioxole-4-carbaldehyde is an aromatic aldehyde featuring a benzodioxole core (a fused benzene ring with two oxygen atoms in a 1,3-dioxole configuration) and a formyl (-CHO) group at the 4-position. Key identifiers include:

- CAS Numbers: 184360-97-2 (primary) and 7797-83-3 (alternate, likely due to isomerism or registry variations) .

- Molecular Formula: C₈H₆O₃.

- Molecular Weight: 150.13 g/mol.

- Synonyms: 4-Formyl-1,3-benzodioxole, Benzo[1,3]dioxole-4-carbaldehyde.

The compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and fine chemicals . Its benzodioxole moiety enhances electron-rich aromaticity, influencing reactivity in electrophilic substitution reactions.

Eigenschaften

CAS-Nummer |

184360-97-2 |

|---|---|

Molekularformel |

C11H10O4 |

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

(E)-4-(1,3-benzodioxol-4-yl)but-3-enoic acid |

InChI |

InChI=1S/C11H10O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1-5H,6-7H2,(H,12,13)/b4-2+ |

InChI-Schlüssel |

ARZFDEQRBWNHES-DUXPYHPUSA-N |

SMILES |

C1OC2=CC=CC(=C2O1)C=O |

Isomerische SMILES |

C1OC2=CC=CC(=C2O1)/C=C/CC(=O)O |

Kanonische SMILES |

C1OC2=CC=CC(=C2O1)C=CCC(=O)O |

Andere CAS-Nummern |

7797-83-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ozonolysis

Ozonolysis is a highly selective method for double-bond cleavage. Isosafrole is dissolved in a solvent such as dichloromethane or methanol and cooled to −78°C. Ozone is bubbled through the solution until the reaction mixture turns blue, indicating complete ozonide formation. Subsequent reductive workup with dimethyl sulfide or zinc and acetic acid yields the aldehyde.

Typical Conditions:

-

Temperature: −78°C (ozonolysis), 25°C (workup)

-

Yield: 65–75%

-

Purity: >90% (after column chromatography)

Transition Metal-Mediated Oxidation

Ruthenium tetroxide (RuO₄) or potassium permanganate (KMnO₄) in acidic or neutral conditions provides an alternative pathway. RuO₄ in aqueous acetone cleaves the double bond efficiently, while KMnO₄ under mild acidic conditions (e.g., H₂SO₄) achieves similar results.

Comparative Data:

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| RuO₄ | Acetone | 0–5°C | 70% |

| KMnO₄ | H₂O/H₂SO₄ | 25°C | 60% |

Multistep Synthesis from Catechol

Catechol (1,2-dihydroxybenzene) serves as a versatile precursor for constructing the benzodioxole ring followed by aldehyde functionalization.

Formation of 1,3-Benzodioxole

Catechol reacts with dibromomethane in the presence of a base (e.g., K₂CO₃) to form 1,3-benzodioxole via nucleophilic aromatic substitution.

Reaction Conditions:

-

Solvent: DMF or acetone

-

Temperature: 80–100°C

-

Yield: 85–90%

Gattermann–Koch Reaction

The Gattermann–Koch reaction introduces the aldehyde group using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Procedure:

1,3-Benzodioxole is treated with CO and HCl under high pressure (5–10 atm) at 50–60°C. The reaction proceeds via electrophilic aromatic substitution, with the aldehyde group preferentially orienting at the 4-position due to electronic effects.

Yield: 50–60%

Vilsmeier–Haack Reaction

The Vilsmeier–Haack formylation employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a reactive chloroiminium intermediate, which facilitates aldehyde installation.

Typical Protocol:

-

Reagents: DMF (2 eq), POCl₃ (1.5 eq)

-

Temperature: 0°C → 25°C (gradual warming)

-

Workup: Quenching with NaHCO₃, extraction with ethyl acetate

-

Yield: 70–80%

Hydrolysis of Piperonyl Chloride

Piperonyl chloride (1,3-benzodioxole-4-carbonyl chloride) undergoes hydrolysis under controlled conditions to yield the aldehyde. This method is less common due to the instability of the acid chloride intermediate.

Reaction Scheme:

1,3-Benzodioxole-4-carbonyl chloride + H₂O → this compound + HCl

Conditions:

-

Solvent: Tetrahydrofuran (THF)/H₂O

-

Catalyst: Pyridine (to scavenge HCl)

-

Yield: 40–50%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the oxidation of isosafrole, enhancing safety and yield.

Key Features:

-

Oxidation in Flow Systems: Ozone or RuO₄ is delivered in a segmented flow reactor, reducing explosion risks.

-

Catalyst Recycling: Homogeneous catalysts (e.g., RuCl₃) are recovered via membrane filtration.

-

Purity Standards: ≥98% purity is achieved through fractional distillation.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Ozonolysis of Isosafrole | Isosafrole | O₃, Zn/HOAc | 65–75 | Moderate | High |

| Vilsmeier–Haack | 1,3-Benzodioxole | DMF, POCl₃ | 70–80 | High | Moderate |

| Gattermann–Koch | 1,3-Benzodioxole | CO, HCl, AlCl₃ | 50–60 | Low | Low |

| Hydrolysis of Acid Chloride | Piperonyl chloride | H₂O, Pyridine | 40–50 | Low | High |

Challenges and Optimization Strategies

Byproduct Formation

Oxidative methods often generate over-oxidized products (e.g., carboxylic acids). Strategies include:

-

Low-Temperature Control: Maintaining −78°C during ozonolysis minimizes side reactions.

-

Catalyst Modulation: Using RuCl₃/NaIO₄ systems enhances selectivity for aldehyde formation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction rates in formylation but complicate purification. Switchable solvents (e.g., ionic liquids) enable easier product isolation.

Recent Advances

Photocatalytic Oxidation

Visible-light-driven catalysis using TiO₂ nanoparticles functionalized with ruthenium polypyridyl complexes enables room-temperature oxidation of isosafrole with 80% yield.

Biocatalytic Routes

Engineered cytochrome P450 enzymes catalyze the regioselective hydroxylation of 1,3-benzodioxole, followed by oxidation to the aldehyde. This green chemistry approach achieves 90% yield under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 1,3-Benzodioxole-4-carboxylic acid.

Reduction: 1,3-Benzodioxole-4-methanol.

Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in the preparation of complex molecules due to its reactive aldehyde group .

Biology

- Cytotoxic Activity : Research indicates that 1,3-Benzodioxole-4-carbaldehyde exhibits cytotoxic effects, particularly against cancer cells. It induces apoptosis in these cells, making it a candidate for cancer treatment research .

- Antioxidant Properties : A study highlighted the antioxidative activity of derivatives of this compound, showing moderate efficacy against free radicals in vitro . This suggests potential applications in health supplements or therapeutic agents targeting oxidative stress.

Medicine

- Pharmaceutical Development : The compound is involved in the synthesis of important drugs like tadalafil (used for erectile dysfunction) and L-DOPA (for Parkinson's disease treatment). Its structural features contribute to the pharmacological activities of these medications .

- Auxin Receptor Agonists : It has been identified as a potent agonist for the auxin receptor TIR1, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. This property can be harnessed for agricultural enhancements .

Industry

- Fragrance and Flavoring : Due to its pleasant floral aroma, this compound is commonly used in the fragrance industry. Its unique scent profile makes it suitable for perfumes and flavoring agents in food products.

Data Table: Summary of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in synthesizing complex organic compounds |

| Biology | Induces apoptosis in cancer cells | Studies showing cytotoxic effects on various cell lines |

| Medicine | Drug synthesis (tadalafil, L-DOPA) | Development of pharmaceutical drugs |

| Agriculture | Auxin receptor agonist | Promotes root growth in Arabidopsis thaliana |

| Industry | Fragrance and flavoring | Common ingredient in perfumes |

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant induction of apoptosis at specific concentrations, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Auxin Receptor Agonism

Research focused on the action mechanism of 1,3-Benzodioxole derivatives revealed their ability to activate auxin receptors, leading to enhanced root growth. This study provides insights into agricultural applications that could improve crop yields through targeted growth stimulation .

Wirkmechanismus

The mechanism of action of 1,3-benzodioxole-4-carbaldehyde and its derivatives involves several molecular targets and pathways:

Antitumor Activity: It induces apoptosis in cancer cells by inhibiting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).

Antiparasitic Activity: It exhibits trypanocidal and leishmanicidal activities by interfering with the metabolic pathways of the parasites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key analogues of 1,3-Benzodioxole-4-carbaldehyde, highlighting structural variations and their implications:

Key Differences and Research Findings

Electronic and Steric Effects

- This derivative’s higher molecular weight (184.58 vs. 150.13) may also influence solubility and crystallinity .

- Fluorination (Difluoromethoxy derivative) : The -OCF₂H group introduces strong electronegativity and lipophilicity, enhancing membrane permeability in bioactive molecules. Its boiling point (315.1°C) is significantly higher than the parent compound, suggesting stronger intermolecular forces .

- Thiazole Hybrid (Thiazole-2-carbaldehyde) : The thiazole ring introduces nitrogen and sulfur heteroatoms, expanding π-conjugation. This structural complexity may improve binding affinity in drug-receptor interactions or enable applications in materials science .

Functional Group Impact

- Aldehyde vs. Carboxylic Acid : The carboxylic acid derivative (C₈H₆O₄) exhibits higher polarity and acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry. In contrast, the aldehyde group in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents or hydrazines) .

Biologische Aktivität

1,3-Benzodioxole-4-carbaldehyde is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS Number: 7797-83-3) is a derivative of benzodioxole, characterized by its unique molecular structure, which allows it to interact with various biological targets. Its primary action is as an agonist for the auxin receptor TIR1, influencing plant growth and development through the auxin signaling pathway.

Target Interactions:

- Auxin Receptor TIR1: The compound promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa by activating this receptor.

- Enzyme Inhibition: It inhibits key enzymes like tyrosinase and HER-2, which are involved in melanin production and cell growth regulation, respectively.

Cellular Effects:

- Induces apoptosis in cancer cells, thereby inhibiting their proliferation. This property makes it a candidate for anticancer therapies .

Metabolic Pathways:

- Involvement in various metabolic pathways allows it to interact with enzymes that facilitate its conversion into other bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown promising results in vitro against various cancer cell lines:

These findings suggest that this compound could be developed into an effective anticancer agent.

Antidiabetic Potential

In a study assessing the effects on blood glucose levels, derivatives of benzodioxole significantly reduced glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL . This indicates potential use in managing diabetes through α-amylase inhibition.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

These results highlight its potential as an antimicrobial agent .

Case Study 1: Cancer Treatment

A study investigating the efficacy of 1,3-benzodioxole derivatives on cancer cells demonstrated that these compounds could selectively induce apoptosis without affecting normal cells. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls .

Case Study 2: Antidiabetic Effects

In vivo experiments showed that administration of benzodioxole derivatives led to improved glycemic control in diabetic mice models. The study emphasized the need for further exploration into the mechanisms underlying these effects and their potential translation into human therapies .

Q & A

Q. Basic

- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .

- GC-MS to detect volatile impurities .

- Elemental analysis (C, H, O) confirms ≥95% purity .

How does the electronic structure of this compound influence its reactivity?

Advanced

The electron-rich dioxole ring activates the aldehyde toward nucleophilic attack (e.g., Grignard reactions). Computational studies (NBO analysis) reveal charge distribution: the aldehyde carbon carries a partial positive charge (δ+ ~0.45), making it susceptible to nucleophiles. Substituent effects (e.g., electron-withdrawing groups) modulate reactivity, analyzed via Hammett plots .

What role does this compound play in supramolecular chemistry?

Advanced

The aldehyde group participates in dynamic covalent chemistry (e.g., forming hydrazones for self-assembled systems). Its planar structure facilitates π-π stacking in MOFs (Metal-Organic Frameworks), characterized by PXRD and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.